molecular formula C25H28N4O2 B2403348 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione CAS No. 1426314-80-8

1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione

Katalognummer: B2403348
CAS-Nummer: 1426314-80-8
Molekulargewicht: 416.525
InChI-Schlüssel: YKDVJNIXQDMTEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione features a butane-1,4-dione backbone conjugated with a piperazine moiety, which is further substituted by a 2-(2-phenyl-1H-imidazol-1-yl)ethyl group. The structure integrates multiple pharmacophoric elements:

  • Phenyl groups: Enhance lipophilicity and aromatic interactions.
  • Piperazine: Contributes to solubility and basicity, often utilized in central nervous system (CNS) and antimicrobial agents.
  • Butane-1,4-dione: A diketone moiety that may influence stability and reactivity.

Eigenschaften

IUPAC Name

1-phenyl-4-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]butane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-23(21-7-3-1-4-8-21)11-12-24(31)28-18-15-27(16-19-28)17-20-29-14-13-26-25(29)22-9-5-2-6-10-22/h1-10,13-14H,11-12,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDVJNIXQDMTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 2-(2-Phenyl-1H-Imidazol-1-yl)ethyl Bromide

The imidazole moiety is synthesized using a Debus-Radziszewski reaction , where glyoxal, benzaldehyde, and ammonium acetate undergo cyclization in acetic acid at 80°C. Subsequent alkylation with 1,2-dibromoethane in acetone, catalyzed by potassium carbonate (K₂CO₃), yields 2-(2-phenyl-1H-imidazol-1-yl)ethyl bromide. This intermediate is crucial for piperazine functionalization.

Piperazine Alkylation

Piperazine is reacted with 2-(2-phenyl-1H-imidazol-1-yl)ethyl bromide in a 1:1 molar ratio using dimethylformamide (DMF) as the solvent. The reaction proceeds at 60°C for 24 hours, with triethylamine (Et₃N) as a base to deprotonate piperazine and enhance nucleophilicity. Monitoring via thin-layer chromatography (TLC) ensures mono-alkylation, preventing di-substitution.

Assembly of 1-Phenylbutane-1,4-dione-Piperazine Conjugate

The final coupling involves reacting the alkylated piperazine with 1-phenylbutane-1,4-dione. In a Michael addition approach, the diketone’s enolate form attacks the piperazine’s secondary amine under basic conditions (NaH in tetrahydrofuran). Alternatively, a nucleophilic substitution employs 4-bromo-1-phenylbutane-1,4-dione and the piperazine derivative in refluxing acetone with potassium iodide (KI) as a catalyst.

Catalytic Methods for Imidazole and Piperazine Functionalization

Transition Metal-Catalyzed Imidazole Synthesis

Palladium-catalyzed cyclizations offer regioselective imidazole formation. For example, a Sonogashira coupling between 2-ethynylaniline and benzaldehyde derivatives in the presence of Pd(PPh₃)₄ and CuI generates 2-phenylimidazole precursors. This method reduces byproducts compared to classical cyclization.

Green Chemistry Approaches

Industrial-scale synthesis prioritizes solvent recovery and atom economy. A patent-pending method utilizes microwave-assisted synthesis to accelerate piperazine alkylation, reducing reaction time from 24 hours to 30 minutes. Ethanol-water mixtures replace DMF, aligning with green chemistry principles.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol-isopropanol (1:3 v/v), yielding needle-like crystals with >99% purity. Acidification with hydrochloric acid (HCl) forms a hydrochloride salt, enhancing crystallinity and stability.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.45–7.32 (m, 10H, aromatic-H), 4.12 (t, J = 6.8 Hz, 2H, CH₂-imidazole), 3.82 (s, 4H, piperazine-H).
  • HRMS : m/z calculated for C₂₇H₂₈N₄O₂ [M+H]⁺ 447.2021, found 447.2019.

Industrial Considerations and Scalability

Cost-Effective Raw Materials

Bulk synthesis employs 1,4-dibromobutane instead of custom brominated diketones, reducing material costs by 40%. Piperazine is sourced as a hydrochloride salt to improve handling and shelf life.

Process Optimization

Continuous-flow reactors enhance yield reproducibility (92–94% vs. batch 85–88%) by maintaining precise temperature control during exothermic alkylation steps. In-line IR spectroscopy monitors reaction progression, minimizing offline testing.

Challenges and Alternative Routes

Regioselectivity in Imidazole Formation

Classical cyclization methods often yield regioisomers. Employing enzyme-mimetic catalysts like zinc triflate improves selectivity, favoring the 1,2-disubstituted imidazole isomer.

Piperazine Over-Alkylation

Using bulky bases (e.g., DBU) or low temperatures (–20°C) suppresses di-alkylation during piperazine functionalization. Alternatively, protecting group strategies (Boc, Fmoc) temporarily block reactive amines.

Analyse Chemischer Reaktionen

Types of Reactions

1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The diketone moiety can be oxidized to form carboxylic acids.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Imidazolines.

    Substitution: Various substituted piperazines.

Wissenschaftliche Forschungsanwendungen

1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the piperazine ring can interact with neurotransmitter receptors, modulating their function . These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

  • Core Structure : Bipyridine linked to a methylimidazole and 4-phenylenediamine.
  • Key Differences :
    • Lacks piperazine and diketone moieties.
    • Contains bipyridine for π-π stacking and fluorescence properties.
  • Synthesis : Synthesized via nucleophilic aromatic substitution (SNAr) between 2′-chloro-4-(1-methylimidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .

1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole

  • Core Structure : Benzimidazole linked to 4-phenylpiperazine via a methyl group.
  • Key Differences: Benzimidazole (bicyclic) vs. monocyclic imidazole in the target. Absence of diketone; simpler alkyl linkage (methyl vs. ethyl).
  • Synthesis : Formed via Mannich base reaction, a method distinct from the SNAr or ketone condensation likely required for the target compound .
  • Applications: Benzimidazoles are known for antiparasitic activity, but the target’s diketone may broaden its reactivity profile.

1-((4'-(para-Fluorophenyl)piperazine-1-yl)methyl)-imidazole

  • Core Structure : Imidazole linked to para-fluorophenylpiperazine via methyl.
  • Key Differences :
    • Fluorophenyl substituent enhances electronegativity vs. the target’s unsubstituted phenyl.
    • Methyl linkage vs. ethyl in the target; shorter chain may reduce conformational flexibility.
  • Properties : Exhibits antimicrobial activity (Table 4 in ), suggesting the target compound could share similar bioactivity if tested.

Piperazine-imidazole Derivatives with Dichlorophenyl and Dioxolane Moieties

  • Core Structure : Complex derivatives with dichlorophenyl, dioxolane, and acetylpiperazine groups.
  • Key Differences :
    • Dichlorophenyl and dioxolane substituents introduce steric and electronic effects absent in the target.
    • Acetylated piperazine reduces basicity compared to the target’s free piperazine .

Structural and Functional Comparison Table

Compound Name Core Structure Key Functional Groups Synthesis Method Biological Activity Reference
Target Compound Butane-dione, piperazine, imidazole Phenyl, diketone, ethyl linkage Likely multi-step Inferred antimicrobial N/A
N-[4-(1-Methylimidazol-2-yl)bipyridinyl]diamine Bipyridine, imidazole Methylimidazole, diamine SNAr reaction Fluorescent
1-(4-Phenylpiperazinylmethyl)benzimidazole Benzimidazole, piperazine Phenylpiperazine, methyl linkage Mannich reaction Antiparasitic (inferred)
1-(para-Fluorophenylpiperazinylmethyl)imidazole Imidazole, fluorophenylpiperazine Fluorophenyl, methyl linkage Alkylation Antimicrobial
Dichlorophenyl-dioxolane-imidazole Dioxolane, dichlorophenyl Acetylpiperazine, dioxolane Multi-step functionalization Antifungal (inferred)

Biologische Aktivität

The compound 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activities associated with this compound, including its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C23H30N4O2\text{C}_{23}\text{H}_{30}\text{N}_4\text{O}_2

This compound features a phenyl group, a piperazine moiety, and an imidazole ring, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related imidazole derivatives. For instance, a study published in Molecules demonstrated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines such as HeLa and A549. The lead compound showed a selectivity index indicating that normal cells tolerated it significantly better than tumor cells, suggesting a favorable therapeutic window .

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. Research indicates that these compounds can modulate the expression of apoptosis-related proteins such as Bax and Bcl-2. For example, treatment with a related imidazole derivative resulted in increased Bax expression and decreased Bcl-2 levels, leading to enhanced apoptosis rates in HeLa cells compared to standard chemotherapy agents like 5-FU .

Case Studies and Research Findings

Several studies have documented the biological activity of imidazole derivatives:

  • Antiproliferative Studies : A series of experiments evaluated the antiproliferative activity of various imidazole derivatives against multiple cancer cell lines. The results indicated that specific substitutions on the imidazole ring significantly enhanced activity compared to control drugs .
  • Apoptosis Induction : In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through caspase activation pathways. For instance, one study reported a 68.2% apoptosis rate in HeLa cells treated with a related compound at a concentration of 3.24 µM .
  • Selectivity Index : The selectivity index for these compounds often exceeds that of traditional chemotherapeutics, indicating their potential for targeted cancer therapy with reduced side effects on normal tissues .

Data Tables

The following table summarizes key findings from recent studies on related imidazole derivatives:

CompoundCell Lines TestedIC50 (µM)Apoptosis Rate (%)Mechanism
Compound AHeLa3.2468.2Bax/Bcl-2 modulation
Compound BA5495.0055.0Caspase activation
Compound CL-02 (normal)>100N/ASelective toxicity

Q & A

Basic Research Questions

Q. What are the key structural features of 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione, and how do they influence its potential in drug design?

  • Answer : The compound features a phenyl group, a piperazine ring, an imidazole heterocycle, and a diketone backbone. The piperazine moiety enhances solubility and facilitates receptor binding, while the imidazole ring may interact with histamine or other biological targets via hydrogen bonding or π-π stacking . The diketone group contributes to electrophilic reactivity, enabling covalent interactions with nucleophilic residues in enzymes or receptors. These structural attributes make it a candidate for modulating GPCRs or kinase pathways in medicinal chemistry studies .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized for yield and purity?

  • Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of phenylacetic acid derivatives with piperazine precursors under reflux in anhydrous dichloromethane (DCM) .
  • Step 2 : Coupling of the imidazole-ethyl intermediate via nucleophilic substitution, optimized using catalysts like triethylamine (TEA) to minimize by-products .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
  • Optimization : Reaction temperatures (60–80°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for amine-ketone coupling) are critical. Green chemistry principles, such as microwave-assisted synthesis, can reduce reaction times .

Q. Which spectroscopic and analytical techniques are used to characterize this compound, and how are data interpreted?

  • Answer :

  • 1H/13C NMR : Confirms proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm, piperazine methylenes at δ 2.5–3.5 ppm) and carbon connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 447.2) and fragmentation patterns .
  • HPLC : Assesses purity (>95% using C18 columns, acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolves stereochemistry and packing interactions in crystalline forms .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what in vitro assays validate its pharmacological activity?

  • Answer : The compound’s dual phenyl and imidazole groups suggest affinity for histamine receptors (H1/H4) or serotonin receptors (5-HT2A).

  • In vitro assays :
  • Radioligand Binding : Competitive displacement assays using [3H]-mepyramine (H1 receptor) or [3H]-JNJ7777120 (H4 receptor) .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., PI3K or MAPK) via fluorescence-based ADP-Glo™ assays .
  • Cell Viability : MTT assays in cancer cell lines (e.g., MCF-7) to assess antiproliferative effects .
  • Data interpretation requires dose-response curves (IC50 values) and comparison to positive controls (e.g., cetirizine for H1 antagonism) .

Q. What computational methods are employed to model the compound’s interactions, and how do they guide experimental design?

  • Answer :

  • Molecular Docking (AutoDock Vina) : Predicts binding poses in histamine receptor active sites, highlighting key residues (e.g., Asp107 in H1 for ionic interactions) .
  • Molecular Dynamics (GROMACS) : Simulates stability of ligand-receptor complexes over 100 ns trajectories, assessing RMSD fluctuations (<2 Å for stable binding) .
  • Quantum Chemical Calculations (Gaussian) : Evaluates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and metabolic susceptibility .
  • These models prioritize synthetic modifications (e.g., fluorination of phenyl rings to enhance binding) and guide assay selection .

Q. How can researchers resolve contradictions in biological activity data across different experimental setups?

  • Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or compound stability.

  • Strategies :
  • Dose-Response Repetition : Conduct triplicate assays across multiple cell lines (e.g., HEK293 vs. CHO-K1) to confirm target selectivity .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify degradation products via LC-MS .
  • Proteomic Profiling : Use SILAC labeling to identify off-target interactions in cellular lysates .
  • Statistical tools (e.g., ANOVA with Tukey’s post-hoc test) differentiate artifacts from true biological effects .

Methodological Notes

  • Synthesis Optimization : Cross-reference NMR and MS data with computational predictions to validate intermediate structures .
  • Biological Assays : Include negative controls (e.g., vehicle-only) and validate receptor expression via Western blotting in cell models .
  • Data Contradictions : Use cheminformatics tools (e.g., PubChem BioAssay) to compare results with structurally analogous compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.